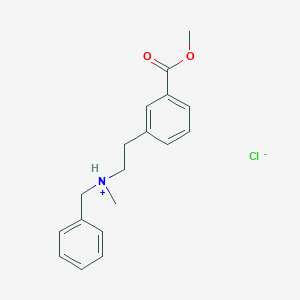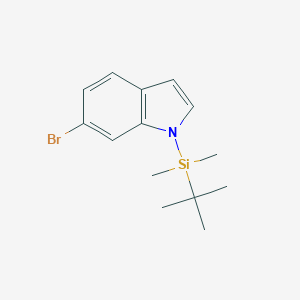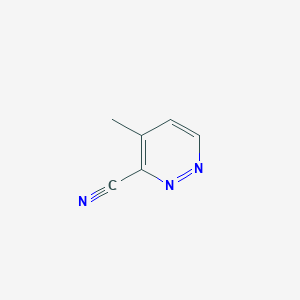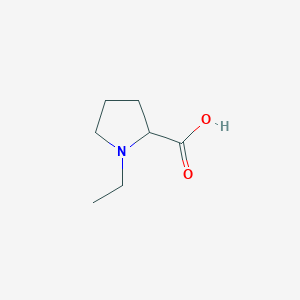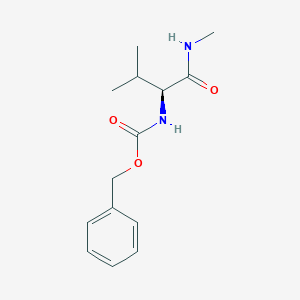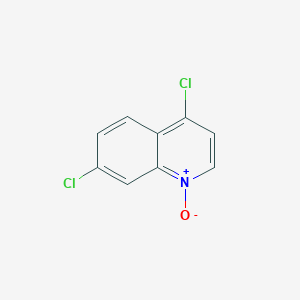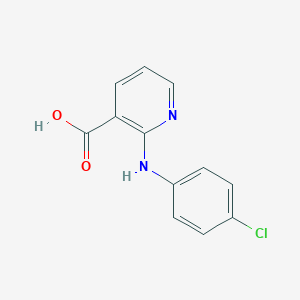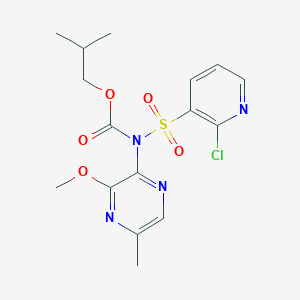
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole
Vue d'ensemble
Description
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole: is a heterocyclic organic compound with the molecular formula C13H17N . It is characterized by a pyrrole ring substituted with a benzyl group at the 5-position and two methyl groups at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 3,3-dimethylbutyraldehyde in the presence of an acid catalyst to form the desired pyrrole ring . The reaction conditions often include:
Temperature: Moderate heating (around 80-100°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyrrole ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents
Major Products Formed
Oxidation: Formation of pyrrole oxides
Reduction: Formation of saturated pyrrole derivatives
Substitution: Formation of halogenated or alkylated pyrrole derivatives
Applications De Recherche Scientifique
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Benzyl-3,4-dihydro-3,3-dimethyl-2H-pyrrole
- 3,3-Dimethyl-3,4-dihydro-2H-pyrrole
- 5-Benzyl-2,3,3-trimethyl-3,4-dihydro-2H-pyrrole
Uniqueness
5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-benzyl-3,3-dimethyl-2,4-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-13(2)9-12(14-10-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLOIKCKXBJPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432809 | |
| Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116673-95-1 | |
| Record name | 5-Benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole considered a key intermediate in the synthesis of Licofelone?
A1: this compound is a crucial building block in the synthesis of Licofelone because it reacts with ω-bromo-4-chloroacetophenone to form 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine []. This compound serves as the core structure of Licofelone, onto which the acetic acid group is introduced at the 5-position to complete the synthesis.
Q2: What is novel about the synthesis of this compound described in the research?
A2: The research describes a novel approach to synthesize this compound, a generally unstable compound []. This method starts with the synthesis of Schiff bases from 2,2-dimethyl-5-phenylpent-4-ynal and benzylamines. After inducing double bond migration in these Schiff bases, acid hydrolysis yields a mixture of 2,2-dimethyl-5-phenylpent-4-yn-1-amine and 2,2-dimethyl-5-phenylpenta-3,4-dien-1-amine. Finally, using silver or gold catalysts for cyclization of these amines leads to the formation of the target compound, this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




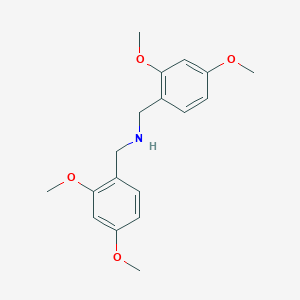

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
